1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)- 1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17605511
InChI: InChI=1S/C18H24N2O4/c1-2-23-16(21)18-8-9-20(11-15(18)10-19-13-18)17(22)24-12-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3/t15-,18+/m0/s1
SMILES:
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol

1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-

CAS No.:

Cat. No.: VC17605511

Molecular Formula: C18H24N2O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)- -

Specification

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
IUPAC Name 5-O-benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate
Standard InChI InChI=1S/C18H24N2O4/c1-2-23-16(21)18-8-9-20(11-15(18)10-19-13-18)17(22)24-12-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3/t15-,18+/m0/s1
Standard InChI Key ARFIHETXHFXETN-MAUKXSAKSA-N
Isomeric SMILES CCOC(=O)[C@@]12CCN(C[C@@H]1CNC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES CCOC(=O)C12CCN(CC1CNC2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound has the molecular formula C₁₈H₂₅ClN₂O₄ and a molar mass of 368.8551 g/mol . Its IUPAC name, 5-O-benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride, reflects its esterified carboxylic acid groups and stereochemistry. The hexahydro designation indicates partial saturation of the pyrrolopyridine ring system, reducing aromaticity and enhancing conformational flexibility. The (3aS,7aS) configuration ensures specific spatial orientations of substituents, influencing receptor binding and metabolic stability.

Table 1: Key Chemical Data

PropertyValueSource
CAS Number1260605-35-3
Molecular FormulaC₁₈H₂₅ClN₂O₄
Molar Mass368.8551 g/mol
Stereochemistry(3aS,7aS)
SMILES NotationCCOC(=O)C12CCN(CC1CNC2)C(=O)OCC3=CC=CC=C3.Cl

Pharmacological Properties

Solubility and Bioavailability

The hydrochloride salt form improves aqueous solubility, facilitating formulation for intravenous administration. LogP values (estimated at ~2.5) suggest moderate lipophilicity, balancing membrane permeability and metabolic clearance.

Metabolic Stability

Ester groups are susceptible to hydrolysis by carboxylesterases, potentially generating active metabolites. The benzyl ester’s steric bulk may slow degradation compared to simpler alkyl esters, prolonging half-life.

Future Directions and Challenges

Optimization of Synthetic Routes

Current methods rely on enzymatic resolution, which is cost-intensive. Transition to asymmetric catalysis using chiral ligands could improve scalability .

Target Validation

In vivo studies are needed to confirm receptor selectivity and evaluate efficacy in models of depression, Parkinson’s disease, and cardiac hypertrophy.

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